molecular formula C15H15F2N5O3 B2433985 7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-16-6

7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2433985
CAS RN: 725218-16-6
M. Wt: 351.314
InChI Key: DUYMVGMDJYENNR-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . It’s part of a class of compounds that have been shown to have significant biological activity, including potential as calcium channel modulators, phosphodiesterase 2 inhibitors for treatment of memory disorders, and potential anti-Alzheimer’s disease drugs .


Synthesis Analysis

The synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles has been demonstrated using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst . The reaction of 2-benzylidenemalononitriles and 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine allows obtaining the respective pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines in high yields up to 93% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The structure can also be confirmed through single-crystal X-ray diffraction .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various techniques. For instance, the compound’s density can be determined . Additionally, its IR, 1H NMR, 13C NMR, and mass spectral data can be used to confirm its structure .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for this compound is not available in the sources, it’s important to note that any new compounds should be thoroughly tested for toxicity before use. Some related compounds have been tested against non-cancer HEK293 cell line (human embryonic kidney 293), which resulted in lower toxicity of these compounds .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the significant biological activity of related compounds, this compound could be a promising candidate for further study in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O3/c1-7-11(13(18)23)12(22-15(21-7)19-6-20-22)8-3-4-9(25-14(16)17)10(5-8)24-2/h3-6,12,14H,1-2H3,(H2,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYMVGMDJYENNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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